molecular formula C22H25FN4O4 B2642252 4-(2-((2-(4-(2-氟苯基)哌嗪-1-基)乙基)氨基)-2-氧代乙酰氨基)苯甲酸甲酯 CAS No. 1049375-89-4

4-(2-((2-(4-(2-氟苯基)哌嗪-1-基)乙基)氨基)-2-氧代乙酰氨基)苯甲酸甲酯

货号 B2642252
CAS 编号: 1049375-89-4
分子量: 428.464
InChI 键: JUYRYUQHZMEUJL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 4-(2-((2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate” is a complex organic compound. It contains a piperazine moiety, which is a common feature in many pharmaceuticals such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The compound also includes a fluorophenyl group and an acetamido benzoate group .


Synthesis Analysis

The synthesis of piperazine derivatives, like the one in this compound, has been a subject of extensive research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for its activity .


Chemical Reactions Analysis

The key step in the synthesis of similar compounds involves aza-Michael addition between a diamine and an in situ generated sulfonium salt .

科学研究应用

Equilibrative Nucleoside Transporters (ENTs) Inhibition

FPMINT is a novel inhibitor of ENTs, which are crucial for nucleotide synthesis, adenosine regulation, and chemotherapy. Unlike most ENT inhibitors that are ENT1-selective, FPMINT exhibits greater selectivity toward ENT2. Research has shown that FPMINT effectively inhibits both ENT1 and ENT2, making it a promising candidate for modulating nucleoside transporters .

Breast Cancer Treatment

In a related study, researchers developed a series of compounds similar to FPMINT. Among these, 1-(4-(substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones demonstrated potent activity against poly (ADP-ribose) polymerase (PARP) in human breast cancer cells. These compounds exhibited comparable cytotoxicity to Olaparib, a known PARP inhibitor .

Novel Triazole-Thione Derivatives

Another derivative, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, was synthesized via a three-step protocol. This novel compound shows promise and warrants further investigation .

Molecular Docking Studies

Molecular docking analyses have revealed insights into the binding site of FPMINT and its analogues within ENT1. Understanding these interactions can guide drug design and optimization for enhanced efficacy .

Cell Viability Studies

Researchers have assessed the impact of FPMINT analogues on cell viability. Notably, compounds 5a and 5e exhibited cytotoxic effects on MCF-10A cells, comparable to Olaparib. These findings highlight their potential in cancer therapy .

Irreversible and Non-Competitive Inhibition

Compound 3c, an analogue of FPMINT, emerged as the most potent inhibitor. It irreversibly and non-competitively reduced nucleoside uptake in both ENT1 and ENT2. Importantly, it did not affect cell viability or protein expression .

作用机制

While the exact mechanism of action for this specific compound is not mentioned in the search results, compounds with similar structures have been found to inhibit equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

未来方向

The future directions in the research of such compounds could involve the development of more potent and selective inhibitors of ENTs . Additionally, the synthesis methods could be further optimized for better yields .

属性

IUPAC Name

methyl 4-[[2-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethylamino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O4/c1-31-22(30)16-6-8-17(9-7-16)25-21(29)20(28)24-10-11-26-12-14-27(15-13-26)19-5-3-2-4-18(19)23/h2-9H,10-15H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYRYUQHZMEUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。